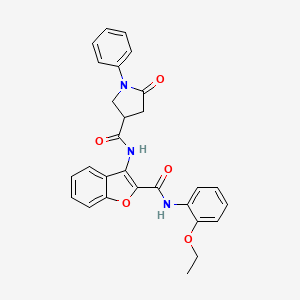
N-(2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C28H25N3O5 and its molecular weight is 483.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, also referred to as compound 872609-14-8, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C28H25N3O5, with a molecular weight of 483.5 g/mol. Its structure includes a pyrrolidine core linked to a benzofuran moiety, which is known to influence biological activity through various pathways.
| Property | Value |
|---|---|
| CAS Number | 872609-14-8 |
| Molecular Formula | C28H25N3O5 |
| Molecular Weight | 483.5 g/mol |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to this compound in exhibiting significant anticancer properties. In vitro assays conducted on A549 human lung adenocarcinoma cells demonstrated that derivatives of 5-oxopyrrolidine, including this compound, possess substantial cytotoxic effects.
- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. The compound's structural features allow it to interact with cellular targets involved in these processes.
- Efficacy : In comparative studies, the compound showed reduced viability in cancerous cells while maintaining lower toxicity levels in non-cancerous human small airway epithelial cells (HSAEC). This selectivity is crucial for minimizing side effects during treatment.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, particularly against multidrug-resistant strains of bacteria.
- Target Pathogens : The compound has shown effectiveness against resistant strains such as Staphylococcus aureus, including MRSA (methicillin-resistant Staphylococcus aureus).
- In Vitro Studies : Antimicrobial assays indicated that the compound demonstrated notable inhibition zones against several pathogens, suggesting its potential as a lead compound for further development into effective antimicrobial agents.
Case Studies
A series of case studies have documented the biological activities of similar compounds:
- Study on Anticancer Properties : A study involving various 5-oxopyrrolidine derivatives indicated that modifications in the chemical structure could enhance anticancer efficacy. The study reported that certain substituents increased potency against A549 cells significantly.
- Antimicrobial Evaluation : Another investigation focused on the antibacterial activity of related compounds against resistant bacterial strains, showing promising results that warrant further exploration into their mechanisms and potential clinical applications.
Eigenschaften
IUPAC Name |
N-[2-[(2-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O5/c1-2-35-23-15-9-7-13-21(23)29-28(34)26-25(20-12-6-8-14-22(20)36-26)30-27(33)18-16-24(32)31(17-18)19-10-4-3-5-11-19/h3-15,18H,2,16-17H2,1H3,(H,29,34)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMHFOXHWAZVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













